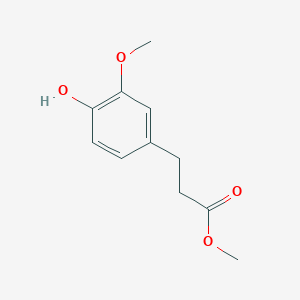

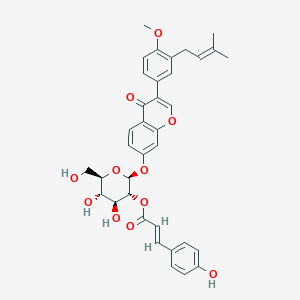

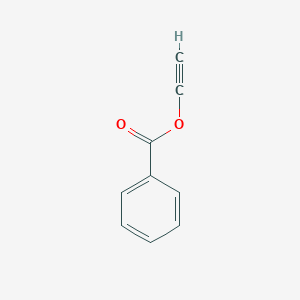

甲基3-(4-羟基-3-甲氧基苯基)丙酸酯

概述

描述

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound that is related to various other compounds with methoxyphenyl groups. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactions have been investigated, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of compounds related to Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate has been explored in several studies. For instance, an improved synthesis method for dihydroconiferyl alcohol, which shares a similar methoxyphenyl structure, was achieved through a hydroboration reaction from eugenol . Another study reported the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a compound with a similar structure, using a condensation reaction followed by catalytic hydrogenation, achieving a high yield . These methods could potentially be adapted for the synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray single-crystal analysis was used to determine the structure of methoxy substituted phenylazo dyes, which could provide insights into the crystal structure of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate . Additionally, the crystal structure of a compound synthesized from paeonol and tyrosin methyl ester hydrochloride was determined, highlighting the importance of π-π stacking and hydrogen bonding in the solid state .

Chemical Reactions Analysis

The reactivity of methoxyphenyl compounds has been studied, revealing insights into potential reactions of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. For example, the acid-catalyzed hydrolysis of 3-(4-methoxyphenyl)propyl glucuronates showed low stability of the ester bonds towards acid hydrolysis . Another study demonstrated the susceptibility of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to acid-catalyzed ring closure . These findings suggest that Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate may also undergo similar reactions under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. The melting point and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were improved by optimizing the reaction conditions, indicating the importance of reaction parameters in determining the properties of the final product . The stability of molecules, as well as their vibrational and nuclear magnetic resonance properties, were analyzed for methoxy substituted phenylazo dyes, which could be relevant for assessing the stability and properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate .

科学研究应用

代谢研究

- 应激期间香草酸排泄:研究表明,小剂量的儿茶酚导致甲基化产物如3-羟基-4-甲氧基肉桂酸和异构体4-羟基-3-甲氧基化合物的排泄,表明在应激期间代谢过程中的作用(Smith & Bennett, 1958)。

化学合成

- 苯丙烯酸和丙酸酯的合成:一项研究从诺丁达果中分离出新化合物,包括甲基3-(2,4-二羟基-5-甲氧基苯基)丙酸酯,说明该化合物在化学合成中的作用以及在天然产物化学中的潜在应用(Wang et al., 2011)。

- 香豆素合成中的弗里重排:研究表明,在香豆素合成中使用甲基3-(2-酰氧基-4-甲氧基苯基)丙酸酯进行弗里重排,导致香豆素的合成,突显其在有机合成中的实用性(Cairns et al., 1992)。

药理研究

- 药物合成中的不对称还原:一项研究聚焦于将2-氯-3-酮酯不对称还原以合成心血管药地尔硫卓,使用甲基(2R,3S)-3-(4-甲氧基苯基)乙酸甘油酯。这展示了该化合物在制药领域发展中的作用(Chen et al., 2021)。

其他应用

- 从藜科植物中提取的酚类和木脂素:在藜科植物中鉴定出甲基3-(4-羟基-3-甲氧基苯基)丙酸酯,暗示其存在于不同植物物种中,并在植物化学中的潜在应用(Cutillo et al., 2006)。

安全和危害

The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

未来方向

属性

IUPAC Name |

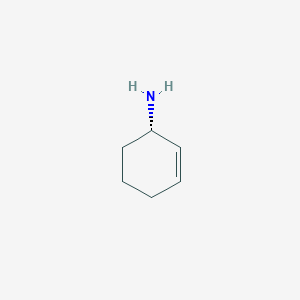

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTCYIZPTRRYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335186 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

CAS RN |

56024-44-3 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)

![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)